molecular formula C12H10N6O2 B2960901 N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine CAS No. 889999-45-5

N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine

Cat. No.: B2960901
CAS No.: 889999-45-5
M. Wt: 270.252
InChI Key: PCKXZCBMJYIDAI-UHFFFAOYSA-N
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Description

N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine is a heterocyclic compound that features a unique fusion of pyridine, triazole, and pyridazine rings. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

The broad substrate scope and functional group tolerance further enhance its synthetic utility .

Chemical Reactions Analysis

Types of Reactions

N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)glycine is unique due to its specific fusion of pyridine, triazole, and pyridazine rings, which imparts distinct biological activities and synthetic versatility. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c19-11(20)7-14-9-3-4-10-15-16-12(18(10)17-9)8-2-1-5-13-6-8/h1-6H,7H2,(H,14,17)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKXZCBMJYIDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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